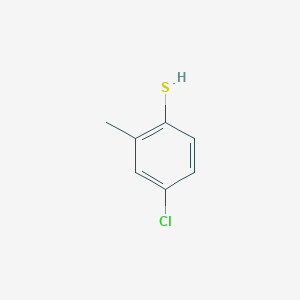

4-Chloro-2-methylthiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPEFSJLWXHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938041 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-01-7 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The physicochemical properties of 4-Chloro-2-methylthiophenol are determined by its molecular structure, including the presence of the thiol, chloro, and methyl functional groups. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 158.64 g/mol fluorochem.co.uk |

| Appearance | Oil, Liquid fluorochem.co.uk |

| Purity | ≥97.0% (typical) fluorochem.co.uk |

| InChI Key | YIUPEFSJLWXHJR-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | Cc1cc(Cl)ccc1S fluorochem.co.uk |

Synthesis and Manufacturing Processes

The synthesis of substituted thiophenols like 4-Chloro-2-methylthiophenol can be approached through various chemical routes, often tailored for either laboratory-scale research or larger industrial production.

Chemical Reactivity and Derivatives

The reactivity of 4-Chloro-2-methylthiophenol is primarily dictated by the thiol group and the aromatic ring. The electron-donating methyl group and the electron-withdrawing chlorine atom influence the reactivity of both these sites.

Applications in Chemical Synthesis

4-Chloro-2-methylthiophenol serves as a valuable intermediate and building block in the synthesis of more complex molecules in various sectors of the chemical industry.

Applications in Advanced Materials Science

2 Surface Modification through Thiol-Gold Chemistry

The strong affinity between sulfur and gold forms the basis of thiol-gold chemistry, a cornerstone of nanoscience and surface engineering. uh.edu The thiol group of 4-Chloro-2-methylthiophenol can form a strong, covalent-like bond with a gold surface, leading to the spontaneous formation of a highly ordered, two-dimensional film known as a self-assembled monolayer (SAM). rsc.orgresearchgate.net

Detailed Research Findings: When a gold substrate (such as a gold nanoparticle or a flat gold surface) is exposed to a solution of this compound, the molecules anchor to the surface via the sulfur atom. rsc.org This process displaces weaker-bound species from the gold surface. mdpi.com The molecules arrange themselves into a densely packed layer, with the 4-chloro-2-methylphenyl "tail" groups oriented away from the surface. uh.edursc.org

The properties of the gold surface are then dictated by the properties of these exposed tail groups. In this case, the surface would present chloro and methyl functionalities, altering its wettability, chemical reactivity, and electronic properties. rsc.org The substituents on the thiophenol ring have been shown to strongly correlate with the resulting surface charge and stability of gold nanoparticles, which has significant implications for the design of biosensors and other nanodevices. mdpi.comresearchgate.net This precise control over surface properties at the molecular level allows for the engineering of advanced materials for applications in electronics, catalysis, and biomedical sensors. researchgate.net

Contributions to Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Biologically Active Derivatives

The synthesis of novel chemical entities from the 4-Chloro-2-methylthiophenol backbone is a key area of research. mdpi.com The process often involves multi-step reactions to introduce various functional groups and heterocyclic rings, aiming to create molecular hybrids that combine different pharmacophores to achieve synergistic or enhanced biological effects. nih.govmdpi.comsciforum.net

Structural modification is a cornerstone of medicinal chemistry, aimed at enhancing the efficacy and selectivity of lead compounds. For derivatives related to this compound, common strategies involve the introduction of different substituents and heterocyclic moieties to modulate the molecule's physicochemical properties and biological activity.

One approach involves creating molecular hybrids by combining the core structure with other known bioactive fragments, such as chalcones or cinnamic acid residues. sciforum.netmdpi.com For instance, new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines were designed as molecular hybrids containing fragments of chalcone (B49325) and 4-chloro-5-methyl-2-methylthiobenzenesulfonamide. mdpi.comsciforum.net Similarly, a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides were synthesized, incorporating either cinnamic or cyclohexylpropionic acid residues to investigate the impact of aromatic versus saturated systems on antibacterial activity. mdpi.com

Another strategy is the synthesis of complex heterocyclic systems. For example, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been designed based on the pharmacophoric features of known inhibitors of biological targets like tubulin. nih.gov The synthesis of these compounds was achieved in five steps, starting from the nitration of 4-chlorophenol. nih.gov Further modifications include the reaction of 3-amino-2-(2-alkylthio-4-chlorobenzenesulfonyl)guanidines with 1,2-dicarbonyl compounds to yield novel 2-alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamides. nih.gov These synthetic efforts aim to generate a library of diverse compounds for biological screening.

A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org The this compound framework and its close analogues are valuable precursors for generating more complex molecules that serve as lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug.

For example, chlorinated thymol (B1683141) derivatives, such as 4-chloro-2-isopropyl-5-methylphenol, have been identified as new lead compounds in the development of anti-MRSA (methicillin-resistant Staphylococcus aureus) therapeutics. nih.govnih.gov These derivatives not only exhibit direct antimicrobial activity but also show synergistic effects with existing antibiotics like oxacillin. nih.govnih.gov The synthesis of various 2,4-disubstituted pyrimidines, a class of kinase inhibitors, has utilized 4-Chloro-2-methylthiopyrimidine as a key building block. sigmaaldrich.com The adaptability of the core structure allows for the creation of diverse libraries of compounds, which can then be screened for various biological activities, leading to the identification of promising new drug candidates.

Investigation of Antimicrobial and Antioxidant Properties of Synthesized Analogues

Derivatives synthesized from the this compound scaffold have been extensively evaluated for their biological activities, with significant findings in the areas of antimicrobial and antioxidant effects.

Research has demonstrated that analogues of this compound possess potent antimicrobial properties. For instance, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 8 µg/mL. nih.gov In another study, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides showed high bacteriostatic activity against staphylococci, with some derivatives exhibiting MIC values as low as 4–8 μg/mL against MRSA and methicillin-sensitive S. aureus (MSSA) strains. mdpi.com These compounds were also found to inhibit biofilm formation, a crucial factor in chronic infections. mdpi.com A chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol, not only has direct antimicrobial activity against MRSA but also prevents biofilm formation and displays synergistic activity with the antibiotic oxacillin. nih.govnih.govewha.ac.kr

Regarding antioxidant properties, certain derivatives have shown significant potential. Organotin(IV) derivatives of the related 4-chloro-2-methylphenoxyacetic acid were evaluated, and one complex, in particular, was found to be a better antioxidant than the standard in DPPH and ABTS assays. nih.gov Additionally, a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was found to be a better antioxidant than its corresponding metal complexes. rsc.org

| Compound Derivative | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | MIC of 8 µg/mL | nih.gov |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Staphylococci (MRSA, MSSA), E. faecalis | MIC values in the range of 4–32 μg/mL; inhibits biofilm formation | mdpi.com |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibits MRSA growth and biofilm formation; synergistic activity with oxacillin | nih.govnih.gov |

Research into Anti-inflammatory and Anti-tumor Potential of Derivatives

The structural framework of this compound has been exploited to develop derivatives with potential anti-inflammatory and anti-tumor activities.

In the realm of anti-inflammatory research, derivatives containing a thiazole (B1198619) scaffold have been explored as potential analgesic and anti-inflammatory agents. nih.gov These compounds have been shown to be effective inhibitors of COX/LOX pathways, which are critical in the inflammatory process. nih.gov While not direct derivatives, structural analogs of honokiol, which share a biphenolic structure, have shown pronounced anti-inflammatory activity, potentially by targeting cyclooxygenase type 2 (COX-2). nih.gov Similarly, some methyl derivatives of flavone (B191248) have demonstrated the ability to inhibit nitric oxide (NO) production in stimulated macrophages, indicating anti-inflammatory effects. mdpi.com

Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques (HPLC, GC) for Separation and Analysis

Chromatography is the cornerstone of analytical chemistry for the separation of complex mixtures. For 4-Chloro-2-methylthiophenol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the volatility of the analyte and its potential derivatives.

High-Performance Liquid Chromatography is a versatile technique for the separation of non-volatile or thermally labile compounds. While specific methods for this compound are not extensively documented in readily available literature, suitable methods can be inferred from the analysis of similar chlorophenolic compounds. A reverse-phase approach is typically favored for such analyses.

A common setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with phosphoric acid or acetic acid to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and retention. jcsp.org.pkjocpr.com

Detection is most commonly achieved using a UV-Vis or a Photodiode Array (PDA) detector. s4science.at The aromatic ring in this compound allows for strong UV absorbance, providing good sensitivity. The choice of detection wavelength is critical for selectivity and is typically set at the absorbance maximum of the compound. For enhanced sensitivity and selectivity, a fluorescence detector can be used if the compound is naturally fluorescent or can be derivatized to be so. Mass spectrometry (LC-MS) offers the highest degree of selectivity and sensitivity, providing both quantification and structural confirmation.

Table 1: Representative HPLC Conditions for the Analysis of Chlorophenols

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Gradient elution, e.g., starting with a lower percentage of B and increasing over time |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Photodiode Array (PDA) at a specific wavelength (e.g., 280 nm) |

| Injection Volume | 10-20 µL |

This table is a representation of typical conditions used for chlorophenol analysis and would require optimization for this compound.

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed directly by GC, but derivatization of the polar phenolic group is often preferred to improve volatility and chromatographic performance, leading to sharper and more symmetrical peaks. s4science.at

The separation is typically performed on a fused-silica capillary column with a non-polar or semi-polar stationary phase. A common choice would be a column coated with a phase like 5% phenyl-methylpolysiloxane. The oven temperature is programmed to increase during the analysis to ensure the elution of compounds with a wide range of boiling points.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. However, for enhanced selectivity and sensitivity, especially in complex matrices, more selective detectors are employed. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound, making it an excellent choice for trace analysis. acs.org A Flame Photometric Detector (FPD) in sulfur mode could selectively detect the compound based on its sulfur content. The most definitive detection is achieved with a Mass Spectrometer (GC-MS), which provides mass spectra for compound identification and can be operated in selected ion monitoring (SIM) mode for highly sensitive and selective quantification. thermofisher.com

Table 2: Illustrative GC Conditions for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60-80 °C, held for a few minutes, then ramped to 280-300 °C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for ECD) |

This table provides typical GC parameters that would serve as a starting point for method development for this compound.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification of an analyte to enhance its analytical properties. For this compound, derivatization primarily targets the active hydrogen of the phenolic hydroxyl group to increase its volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC.

Pre-column derivatization is performed before the sample is introduced into the chromatographic system. Several well-established protocols are applicable to the phenolic group in this compound.

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react rapidly to form the more volatile and thermally stable TMS ether, which is ideal for GC-MS analysis. nih.gov

Acylation: The phenolic group can be converted into an ester through acylation. Acetic anhydride (B1165640) is a common reagent that forms an acetate (B1210297) ester. For enhanced sensitivity with an Electron Capture Detector (ECD), halogenated acylating agents such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride are used. researchgate.net

Alkylation: The formation of an ether by replacing the phenolic hydrogen with an alkyl group is another effective strategy. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent that creates a pentafluorobenzyl ether derivative, which is highly responsive to an ECD. acs.org Methylation, for instance with diazomethane, can also be employed to form the corresponding anisole (B1667542) derivative. acs.org

Table 3: Common Pre-column Derivatization Reagents for Phenolic Compounds

| Derivatization Technique | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC. |

| Acylation | Acetic Anhydride | Acetate ester | Increased volatility for GC. |

| Acylation (for ECD) | Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | Enhanced sensitivity for GC-ECD. |

| Alkylation (for ECD) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | High electron-capturing ability for sensitive GC-ECD detection. |

Post-column derivatization occurs after the separation of the analyte in the HPLC column and before detection. greyhoundchrom.com This technique is employed to enhance the detectability of compounds that have poor detector response in their native form. nih.gov For phenolic compounds like this compound, a common approach involves a reaction that produces a colored or fluorescent product.

A reagent is continuously pumped and mixed with the column effluent in a reaction coil. The reaction mixture then flows to the detector. For phenols, a well-known post-column reaction involves the use of 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide. This reaction produces a colored dye that can be detected by a UV-Vis detector in the visible region, thereby increasing selectivity as many interfering compounds from the matrix will not undergo this reaction. The reaction time and temperature in the reaction coil are optimized to ensure complete reaction without excessive band broadening.

Electrochemical Methods for Trace Analysis

Electrochemical methods offer a highly sensitive and often cost-effective approach for the determination of electroactive compounds like this compound. The phenolic hydroxyl group is susceptible to electrochemical oxidation, which forms the basis for its detection. rsc.orgmdpi.com Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry are commonly used.

The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the surface of the working electrode. rsc.org Materials such as carbon nanotubes, graphene, gold nanoparticles, and conductive polymers have been used to fabricate modified electrodes. nih.gov These modifications can increase the electrode surface area, facilitate faster electron transfer, and lower the overpotential required for the oxidation of the phenolic compound, resulting in a more sensitive and stable sensor. nih.govup.ac.za

For instance, a glassy carbon electrode modified with a nanocomposite material could be used as a sensor. up.ac.za In a typical voltammetric measurement, the potential of the electrode is scanned, and the current generated from the oxidation of this compound at a specific potential is measured. The peak current is proportional to the concentration of the analyte in the sample. These methods are particularly well-suited for trace analysis in aqueous samples. nih.gov

Table 4: Overview of Electrochemical Detection Principles for Phenolic Compounds

| Technique | Principle | Typical Electrode | Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Scans the potential and measures the resulting current to study the redox behavior of the analyte. | Glassy Carbon Electrode (GCE), Modified GCE | Provides information on reaction mechanisms. |

| Differential Pulse Voltammetry (DPV) | Applies potential pulses to the scanning potential, enhancing the current signal and lowering detection limits. | Modified GCE, Carbon Paste Electrode | High sensitivity, good resolution, and discrimination against background currents. nih.gov |

| Amperometry | A constant potential is applied, and the current is measured as a function of time, which is proportional to the analyte concentration. | Enzyme-modified electrodes, Chemically modified electrodes | High sensitivity, suitable for flow injection analysis and as a detector for HPLC. |

Voltammetric and Amperometric Sensor Development

Voltammetric and amperometric sensors offer rapid, sensitive, and cost-effective methods for the detection of electroactive compounds like this compound. These electrochemical techniques are based on the measurement of current resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied.

The development of these sensors for phenolic compounds often involves the modification of working electrodes to enhance sensitivity, selectivity, and resistance to fouling. While specific sensors for this compound are not extensively documented, the principles can be inferred from research on similar molecules, such as chlorophenols.

Voltammetric Sensors: In voltammetry, the potential applied to the electrode is varied, and the resulting current is measured. The oxidation of phenolic compounds on conventional electrodes, like glassy carbon electrodes (GCE), can be investigated. For instance, the electrochemical oxidation of chlorophenols has been shown to be an irreversible, diffusion-controlled process. ftb.com.hruark.edu The modification of a GCE with nanomaterials, such as a composite of multi-walled carbon nanotubes and gold nanoparticles, has been demonstrated to significantly improve the electrochemical response for 4-chlorophenol. rsc.org This enhancement is attributed to the high surface area and catalytic properties of the nanocomposite. Under optimal conditions, a linear relationship between the oxidation peak current and the concentration of the analyte can be established. rsc.org

Amperometric Sensors: Amperometry involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is well-suited for the sensitive detection of analytes as they are oxidized or reduced. The development of an amperometric sensor for a thiophenol derivative would likely involve the selection of an optimal oxidation potential that provides a high signal-to-noise ratio. Organoselenium catalysts have been used to enhance the sensitivity of amperometric sensors for S-nitrosothiols, demonstrating detection limits in the nanomolar range. nih.govnih.gov

The performance of these electrochemical sensors is typically characterized by their linear range and limit of detection (LOD).

| Analyte | Electrode/Sensor Type | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenol | AuNPs@cMWCNT/GCE | Differential Pulse Voltammetry | 0.3 - 400 | 0.11 | rsc.org |

| 4-Chlorophenol | Tyrosinase/Au/Cyst/CPE Biosensor | Differential Pulse Voltammetry | 1 - 50 | 0.7 | scielo.br |

| Phenol | Ni-doped g-C3N4/PC | Amperometry | 1 - 110 | 0.23 | ias.ac.in |

| Catecholamines | Tyr/EDC-NHS/ChitNPs/SPE | Amperometry | Not specified | 0.17 | mdpi.com |

Impedimetric Biosensors

Impedimetric biosensors are a class of electrochemical sensors that measure the change in electrical impedance of an electrode-solution interface upon the binding of a target analyte to a biorecognition element immobilized on the electrode surface. semmelweis.humdpi.com This label-free technique is highly sensitive to interfacial properties. tandfonline.com

The development of an impedimetric biosensor for a small molecule like this compound would involve several key steps:

Electrode Fabrication : Typically, gold or carbon-based electrodes are used as the transducer platform.

Immobilization of Biorecognition Element : A specific bioreceptor, such as an antibody, aptamer, or enzyme, that can selectively bind to this compound is immobilized on the electrode surface. tandfonline.com

Detection : The binding of the target molecule to the bioreceptor alters the dielectric and conductive properties at the electrode interface, leading to a measurable change in impedance. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is the technique used to measure these changes over a range of frequencies. semmelweis.hu The data is often represented as a Nyquist plot, and changes in the charge-transfer resistance (Rct) are correlated with the analyte concentration.

While specific impedimetric biosensors for this compound are not prominent in the literature, the technology has been successfully applied to the detection of other small molecules, demonstrating its potential. For instance, impedimetric immunosensors have been developed for the detection of endocrine-disrupting chemicals, achieving low ng/mL detection limits. nih.gov Similarly, aptamer-based impedimetric biosensors have shown high sensitivity for pesticides like atrazine. mdpi.com

| Analyte | Biorecognition Element | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Atrazine | Aptamer | Electrochemical Impedance Spectroscopy | 100 pM - 1 µM | 10 pM | mdpi.com |

| Norfluoxetine | Antibody | Electrochemical Impedance Spectroscopy | Not specified | 8.5 ng/mL | nih.gov |

| BDE-47 | Antibody | Electrochemical Impedance Spectroscopy | Not specified | 1.3 ng/mL | nih.gov |

Hyphenated Techniques for Comprehensive Analysis (GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are powerful tools for the unequivocal identification and quantification of organic compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used hyphenated methods for the analysis of chlorophenols and related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, a derivatization step is often required to increase their volatility and thermal stability, and to improve their chromatographic behavior. jcsp.org.pk Acetylation or silylation are common derivatization methods. jcsp.org.pkresearchgate.net

The analytical process typically involves:

Sample Preparation : Extraction of the analyte from the sample matrix, for example, using solid-phase extraction (SPE). nih.gov

Derivatization : Conversion of the polar phenolic group into a less polar ether or ester.

GC Separation : The derivatized analyte is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column.

MS Detection : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. Quantification is achieved by monitoring specific ions.

GC-MS methods have been developed for a wide range of chlorophenols in various environmental samples, with detection limits often in the low µg/L to ng/L range. jcsp.org.pkresearchgate.netthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly suited for the analysis of polar, non-volatile, and thermally labile compounds, and often does not require derivatization. nih.gov This technique offers high sensitivity and selectivity.

The workflow for LC-MS/MS analysis includes:

Sample Preparation : Similar to GC-MS, this usually involves an extraction and clean-up step.

LC Separation : The sample extract is injected into a liquid chromatograph, where the analyte is separated on a reversed-phase column.

MS/MS Detection : The eluent from the LC column is introduced into the mass spectrometer. In the tandem MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and then specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. nih.gov

LC-MS/MS methods are increasingly used for the analysis of thiols and other polar compounds in complex biological and environmental matrices. researchgate.netresearchgate.net

| Analyte(s) | Technique | Sample Matrix | Typical Column | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Chlorophenols | GC-MS | Drinking Water | TraceGOLD TG-5SilMS | ~0.1 µg/L | jcsp.org.pkthermofisher.com |

| Chlorophenols & Alkylphenols | GC-MS | Water and Juice | DB-5MS | 0.005 - 1.796 µg/L | researchgate.net |

| Phenols | GC-MS | Drinking Water | TraceGOLD TG-5SilMS | Not specified | thermofisher.com |

| Thiols | LC-MS/MS | Urine | Not specified | 30 - 110 nM | researchgate.net |

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly shifting towards environmentally benign manufacturing processes, a trend that directly influences the future synthesis of 4-chloro-2-methylthiophenol and its derivatives. researchgate.netscienceopen.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Future research will likely focus on replacing traditional synthetic routes, which may involve harsh reagents and organic solvents, with more sustainable alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields, often with reduced energy consumption compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to reactions such as the condensation of β-enaminones with diethyl malonate has demonstrated its effectiveness in producing heterocyclic compounds efficiently. nih.gov

Use of Greener Solvents: Research is moving towards the use of environmentally friendly solvents like water or bio-based solvents. nih.govunito.it The Pd-catalysed direct C–H arylation of thiophene (B33073) derivatives has been successfully performed using water as the sole reaction medium, highlighting the potential for aqueous-phase synthesis. unito.it

Catalysis: The development of non-toxic, reusable catalysts is a cornerstone of green chemistry. nih.gov For instance, bismuth chloride (BiCl₃) has been used as a low-cost, non-corrosive Lewis acid catalyst in the synthesis of 4-hydroxy-2-quinolone analogues. nih.gov Such catalysts could be adapted for the synthesis of thiophenol derivatives.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as direct C-H arylation, are gaining traction. unito.it This approach avoids the need for pre-functionalization of reagents, simplifying the process and reducing waste. unito.it

These sustainable approaches not only reduce the environmental impact of chemical production but also align with a more economically viable and responsible chemical industry. researchgate.netnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Thiophenol and thiophene derivatives have shown a wide range of pharmacological activities, suggesting that this compound could serve as a valuable scaffold in drug discovery. Future research will focus on synthesizing new derivatives and screening them against novel biological targets to treat various diseases.

Emerging therapeutic applications include:

Anticancer Agents: Derivatives of related sulfur-containing heterocycles have demonstrated potent anticancer activity. mdpi.comarabjchem.org For example, a series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were evaluated for their cytotoxic effects against HeLa, HCT-116, and MCF-7 cancer cell lines. mdpi.com Similarly, chlorothiophene-based chalcones have been investigated as potential anticancer agents that target the p53 pathway by interacting with anti-apoptotic proteins like MDM2 and Bcl-2. arabjchem.org

Anti-inflammatory and Analgesic Drugs: Inflammation and pain are key targets for new therapeutics. frontiersin.orgresearchgate.net Thiazole (B1198619) derivatives, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine, have been identified as potential inhibitors of COX-1, COX-2, and 5-LOX enzymes, which are critical mediators of inflammation. frontiersin.org Other studies on condensed 4-chloro-2,2-dialkyl chromene-3-carbaldehyde derivatives have also shown promising anti-inflammatory activity. researchgate.net

Neuropharmacological Agents: Amphetamine derivatives containing a methylthio group, such as 4-methylthioamphetamine (MTA), are known to inhibit monoamine uptake and monoamine oxidase, affecting neurotransmitter levels in the brain. nih.govmdpi.com By modifying the alkylthio group or other parts of the molecule, researchers can modulate the pharmacological and safety profiles, potentially leading to new treatments for neuropsychiatric disorders. nih.govmdpi.com

The table below summarizes the biological activities of some related chloro-thio compounds, indicating the potential research avenues for derivatives of this compound.

| Compound Class | Biological Activity | Target Cell Lines/Enzymes | Reference |

| 2-Alkythio-4-chloro-benzenesulfonamides | Anticancer | HeLa, HCT-116, MCF-7 | mdpi.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Anti-inflammatory | COX-1, COX-2, 5-LOX | frontiersin.org |

| Chlorothiophene-based Chalcones | Anticancer | WiDr colorectal cancer cells | arabjchem.org |

| Condensed 4-chloro-chromene derivatives | Anti-inflammatory | In vivo rat models | researchgate.net |

| 4-Methylthioamphetamine (MTA) Derivatives | Neuropharmacological | Dopamine Transporter (DAT) | mdpi.com |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction of properties for novel compounds. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with experimental screening. mdpi.commit.edu

Future integration of AI and ML in the study of this compound derivatives will likely involve:

Generative Models for de Novo Design: AI can be used to generate novel chemical structures with desired properties. nih.govneurosciencenews.com By training on large databases of known molecules and their activities, generative adversarial networks (GANs) or transformer-based models can propose new derivatives of this compound that are optimized for specific biological targets or material properties. nih.gov Researchers have already used these methods to design dual-target compounds for complex diseases. nih.govneurosciencenews.com

Property Prediction: ML models can accurately predict a wide range of molecular properties, including melting point, boiling point, and biological activity, from a compound's structure alone. mit.edu This allows for rapid virtual screening of large libraries of potential derivatives before committing to costly and time-consuming synthesis.

Target Identification and Drug Repurposing: AI algorithms can analyze complex biological data to identify new potential drug targets and find new uses for existing compounds. mdpi.com This could reveal previously unknown therapeutic applications for this compound derivatives.

The application of these computational approaches promises to streamline the discovery pipeline, leading to the faster development of new drugs and materials based on the this compound scaffold. nih.gov

Development of Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli such as light, pH, or temperature, are a rapidly growing field of materials science with applications in biomedicine, sensors, and electronics. nih.govmdpi.com The unique properties of thiophenol derivatives make them excellent candidates for incorporation into such responsive systems.

Future research in this area will likely explore:

Stimuli-Responsive Polymers and Hydrogels: The thiol group can be used to anchor this compound derivatives into polymer networks. These functionalized materials could exhibit responsive swelling/deswelling behavior based on changes in pH or ionic strength, making them suitable for controlled drug delivery systems or sensors. mdpi.comnih.gov

Self-Assembled Monolayers (SAMs) for Sensing: Thiophenols readily form well-ordered SAMs on gold surfaces. uri.edu This property can be exploited to create highly sensitive chemical sensors and biosensors. mdpi.com By modifying the this compound molecule, the surface properties of the gold nanoparticles can be tuned, affecting their aggregation and response, which is crucial for applications like surface-enhanced Raman spectroscopy (SERS). mdpi.com

Functional Nanoparticles: The compound can be used to functionalize nanoparticles, creating "smart" probes with potential for theranostics—a combination of therapy and diagnostics. nih.gov These probes could be designed to respond to the specific microenvironment of a tumor for targeted diagnosis and treatment.

The development of these materials leverages the chemical versatility of the thiophenol moiety to create dynamic systems that can interact with and respond to their environment in a controlled manner.

Supramolecular Chemistry and Self-Assembly of Thiophenol Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. nsf.gov Thiophenol derivatives are of great interest in this field due to their ability to participate in various intermolecular interactions, leading to the formation of complex architectures like nanofibers, gels, and capsules. chemrxiv.orgmdpi.com

Key future directions include:

Controlling Self-Assembly: Research will aim to precisely control the self-assembly process of this compound derivatives to create specific morphologies. Studies on thiophene-based molecules have shown that morphology can be tuned from nanoparticles to nanofibers by changing solvent composition or pH. nih.govresearchgate.net This control is essential for tailoring the properties of the resulting materials for specific applications, such as creating white-light emitting systems through host-guest complexation. nih.govresearchgate.net

Macrocycle and Cage Synthesis: Thiol-containing building blocks are being used in the dynamic covalent synthesis of macrocycles and cages. nsf.govchemrxiv.orgacs.org While aromatic thiols can sometimes disrupt hydrogen-bonding networks, careful design allows them to be tolerated in the self-assembly of larger structures like hexameric capsules, which can encapsulate guest molecules. chemrxiv.orgacs.org

Functional Supramolecular Gels: Low-molecular-weight compounds, including derivatives of this compound, can act as gelators, forming supramolecular gels through self-assembly. mdpi.com These materials have potential applications in optoelectronics and sensing. The mechanical properties of these gels can be tuned by co-assembly with other molecules, which influences the nanoscale packing and flexibility of the assembled fibers. mdpi.com

The study of supramolecular assembly provides a bottom-up approach to creating functional nanomaterials, where the properties of the final structure are encoded in the molecular design of its components. researchgate.net

Q & A

Q. What are the validated methods for synthesizing 4-Chloro-2-methylthiophenol, and how can purity be confirmed?

A common synthesis route involves the condensation of 2-methylthiophenol with chlorine under controlled conditions, followed by purification via column chromatography. Purity validation requires a combination of techniques:

- GC-MS for molecular weight confirmation (expected m/z: 158.58 for the molecular ion ).

- HPLC with UV detection (λ ~270 nm) to assess purity (>98% recommended for research-grade material ).

- NMR for structural confirmation: Look for aromatic proton signals (δ 6.8–7.5 ppm) and methyl group singlet (δ 2.3 ppm) .

Q. What are the key physicochemical properties critical for experimental design?

Q. How can environmental stability and degradation pathways be assessed?

Use EPI Suite™ (EPA) to model biodegradation and hydrolysis rates. Experimental validation includes:

- Photodegradation studies : Monitor UV-Vis spectral changes over time .

- HPLC-MS/MS to identify breakdown products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. For resolution:

- Reproduce conditions : Use deuterated solvents (e.g., CDCl₃) and reference internal standards (e.g., TMS) .

- Compare with computational models : DFT calculations (e.g., Gaussian) for predicted IR vibrational modes .

- Cross-validate : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What advanced techniques are recommended for analyzing chiral derivatives of this compound?

For enantiomeric resolution:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phase .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .

- X-ray crystallography : Resolve crystal structures to assign stereochemistry unambiguously (e.g., CCDC deposition ).

Q. How to design experiments for studying its role in asymmetric catalysis?

- Substrate scope : Test reactivity with α,β-unsaturated carbonyl compounds under varying temperatures (25–80°C) and catalysts (e.g., Pd/C) .

- Kinetic studies : Monitor reaction progress via in situ FTIR to track thiolate intermediate formation .

- Mechanistic probes : Use deuterium labeling (e.g., D₂O) to identify rate-determining steps in hydrogen transfer reactions .

Methodological Challenges

Q. How to mitigate interference from byproducts during synthesis?

- Optimize reaction stoichiometry : Limit chlorine gas excess to <10% to minimize polychlorinated byproducts .

- Purification : Use preparative TLC with hexane:ethyl acetate (4:1) to isolate the target compound .

- Byproduct identification : Employ LC-QTOF-MS for high-sensitivity detection of trace impurities .

Q. What analytical workflows are suitable for quantifying trace environmental residues?

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges .

- Detection : Couple GC-ECD (electron capture detector) for low detection limits (ppb level) .

- Validation : Follow OECD Guidelines 305 for bioaccumulation studies .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in reactivity?

- Quality control : Implement strict moisture control (Karl Fischer titration <0.01% H₂O) .

- Standardize protocols : Document reaction parameters (e.g., stirring rate, inert atmosphere) in detail .

- Collaborative studies : Compare results across labs using shared reference standards (e.g., NIST-certified materials) .

Q. What computational tools support structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.